molecular formula C₁₆H₂₀N₆O.C₆H₈O₇ B000399 Tofacitinib citrate CAS No. 540737-29-9

Tofacitinib citrate

Cat. No. B000399
M. Wt: 504.5 g/mol
InChI Key: SYIKUFDOYJFGBQ-YLAFAASESA-N
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Description

Synthesis Analysis

The synthesis of tofacitinib citrate involves several critical steps starting from 3-amino-4-methylpyridine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Innovations in the synthesis process have improved yield and purity, making it more suitable for scale-up production. For instance, using sodium hydride in the methoxycarbonylation reaction and replacing benzaldehyde with benzyl bromide for amino group protection have enhanced the efficiency of the synthesis. Red-Al is employed as a cost-effective method for the reduction of amides, and the introduction of the tosyl group facilitates nucleophilic substitution, leading to an improved yield of 13.3% and a purity of 99.9% (Zhi et al., 2016).

Scientific Research Applications

Dermatological Applications

Tofacitinib citrate, originally approved for rheumatoid arthritis, ulcerative colitis, and active psoriatic arthritis, is increasingly used off-label for various dermatological conditions. Studies have shown its strong efficacy in atopic dermatitis, alopecia areata, and plaque psoriasis, with additional data from case reports and series for other skin conditions (Tegtmeyer et al., 2019).

Transdermal Delivery Systems

Research has explored enhancing skin delivery of tofacitinib citrate through non-invasive methods like proposomes, improving skin permeability and offering a targeted topical drug delivery approach, especially for skin disorders (Kathuria et al., 2020).

Novel Oral Formulations

There is an interest in developing mouth dissolving oral films of tofacitinib citrate, targeting fast drug dissolution in the oral cavity to enhance patient convenience and effective treatment for rheumatoid arthritis (Raykar & Velraj, 2023).

Asthma Treatment

Preformulation studies on tofacitinib citrate have explored its potential as a treatment for eosinophilic asthma. The results suggest that tofacitinib can be effectively nebulized and may significantly reduce eosinophil and total protein concentrations in allergic challenges (Younis et al., 2019).

Skin Cancer Treatment

Tofacitinib citrate has been investigated for its use in treating skin cancer, particularly squamous cell carcinoma, via transdermal drug delivery systems. Studies have indicated promising results in terms of drug release and stability, suggesting a potential new therapeutic route (Gayathri & Sangeetha, 2022).

Bioequivalence Studies

Bioequivalence studies have been conducted to understand the pharmacokinetics of tofacitinib citrate, ensuring the therapeutic consistency of different formulations (Yu et al., 2021).

Floating Tablet Formulations

Research has been conducted on floating tablets of tofacitinib citrate, aiming for sustained drug release. This form of drug delivery could be advantageous for certain patient groups and conditions (Rathi & Chaudhari, 2021).

Comparative Studies with Other Formulations

Studies comparing the pharmacokinetics of different formulations of tofacitinib, like aspartate and citrate, have been conducted to determine their bioequivalence and optimize patient treatment strategies (Shin et al., 2020).

Rheumatoid Arthritis Targeted Delivery

Research on liposomal systems for targeted delivery to inflamed joints in rheumatoid arthritis has shown that tofacitinib citrate loaded liposomes can significantly improve therapeutic efficacy and reduce systemic side effects (Shen et al., 2020).

Safety And Hazards

Tofacitinib citrate may cause serious side effects including serious infections . It is a medicine that affects your immune system and can lower the ability of your immune system to fight infections . Some people can have serious infections while taking tofacitinib, including tuberculosis (TB), and infections caused by bacteria, fungi, or viruses that can spread throughout the body .

Future Directions

Tofacitinib citrate is currently being studied for its potential use in the treatment of other conditions . It is also being evaluated for its safety and efficacy in children .

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIKUFDOYJFGBQ-YLAFAASESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202404
Record name Tofacitinib citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tofacitinib citrate

CAS RN

540737-29-9
Record name Tofacitinib citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540737-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofacitinib citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540737299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofacitinib citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tofacitinib citrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFACITINIB CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FF4DIV0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,570
Citations
BG Craiglow, BA King - JAMA dermatology, 2015 - jamanetwork.com
… We report a case of generalized vitiligo for which treatment with tofacitinib citrate, an oral Janus kinase 1/3 … We report a case of vitiligo treated with the JAK 1/3 inhibitor tofacitinib citrate. …
Number of citations: 289 jamanetwork.com
MK Crispin, JM Ko, BG Craiglow, S Li, G Shankar… - JCI insight, 2016 - ncbi.nlm.nih.gov
… Subsequently, treatment of 1 patient with the pan-JAK inhibitor, tofacitinib citrate (6); 3 … additional patients withdrew from the study prior to completing 3 months of tofacitinib citrate. …
Number of citations: 322 www.ncbi.nlm.nih.gov
V Di Lernia, F Bardazzi - Drug Design, Development and Therapy, 2016 - Taylor & Francis
… Recently, tofacitinib citrate was given to six consecutive patients with moderate-to-severe atopic dermatitis (AD) who had who failed to gain results with standard treatment. Citation62 …
Number of citations: 52 www.tandfonline.com
V Tran, RM Shammas, JS Sauk… - Clinical and experimental …, 2019 - Taylor & Francis
The etiology of ulcerative colitis (UC) is complex and involves a host of genetic, epigenetic and environmental factors. Over the last thirty years, signaling pathways like the Janus kinase …
Number of citations: 25 www.tandfonline.com
LL Levy, J Urban, BA King - Journal of the American Academy of …, 2015 - Elsevier
… We sought to evaluate the efficacy of the oral Janus kinase inhibitor tofacitinib citrate in the … with tofacitinib citrate. Response to treatment was assessed using the Scoring of AD index. …
Number of citations: 240 www.sciencedirect.com
YS Patil, NL Bonde, AS Kekan… - … Process Research & …, 2014 - ACS Publications
… We have provided a simple, improved, cost-effective process for the synthesis of tofacitinib citrate 1. The tofacitinib citrate produced is free from impurities and meets regulatory …
Number of citations: 22 pubs.acs.org
Q Shen, H Shu, X Xu, G Shu, Y Du… - Die Pharmazie-An …, 2020 - ingentaconnect.com
… With the aim of improving the efficacy of tofacitinib citrate (TOF), a liposomal system was developed for targeted delivery to inflamed joints, and this approach was validated in a RA rat …
Number of citations: 7 www.ingentaconnect.com
A Dhayalan, BA King - JAMA dermatology, 2016 - jamanetwork.com
Discussion Nail dystrophy in AA and variants is common, affecting 7% to 66% of patients, and includes nail pitting, trachyonychia, onychorrhexis, red spotting of the lunulae, onycholysis…
Number of citations: 69 jamanetwork.com
AA Dandekar, HT Garimella, CL German… - Pharmaceutical …, 2023 - Springer
… salt form- tofacitinib citrate. However, oral administration of tofacitinib citrate is associated with … risk of blood clots with oral administration of tofacitinib citrate, raising safety concerns [8]. …
Number of citations: 18 link.springer.com
MD Vesely, S Imaeda, BA King - JAAD case reports, 2017 - Elsevier
… Herein, we report a case of severe CAD refractory to all common immunomodulatory agents that was successfully remitted with the Janus kinase (JAK)1/3 inhibitor tofacitinib citrate. …
Number of citations: 27 www.sciencedirect.com

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